molecular formula C12H16INO2 B3026921 (3-Iodo-4-methyl-phenyl)-carbamic acid tert-butyl ester CAS No. 1187928-57-9

(3-Iodo-4-methyl-phenyl)-carbamic acid tert-butyl ester

Cat. No. B3026921
CAS RN: 1187928-57-9
M. Wt: 333.16
InChI Key: DCUKVFHOJNLEGN-UHFFFAOYSA-N
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Description

(3-Iodo-4-methyl-phenyl)-carbamic acid tert-butyl ester, also known as TMI or tert-butyl 3-iodo-4-methylphenylcarbamate, is a chemical compound that has been widely used in scientific research. TMI is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol. It is commonly used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

Scientific Research Applications

Synthesis Techniques

  • Asymmetric Mannich Reaction: The synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate involves asymmetric Mannich reactions, employing carbamic acid derivatives like tert-butyl esters. This process highlights the importance of such compounds in synthesizing chiral amino carbonyl compounds, which are crucial in various chemical syntheses (Yang, Pan, & List, 2009).

Deprotection of Carbamates

  • Deprotection Using Aqueous Phosphoric Acid: Aqueous phosphoric acid is an effective reagent for the deprotection of tert-butyl carbamates, demonstrating the versatility of carbamate esters like tert-butyl ester in synthetic chemistry. This method is environmentally benign and maintains the stereochemical integrity of the substrates, making it a crucial technique in organic synthesis (Li et al., 2006).

Crystallographic Studies

  • Single Crystal X-ray Diffraction Studies: Compounds like (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, structurally similar to (3-Iodo-4-methyl-phenyl)-carbamic acid tert-butyl ester, are studied using single crystal X-ray diffraction. Such studies are crucial for understanding the molecular conformations and crystal packing, enhancing our knowledge of molecular interactions and structure-activity relationships (Kant, Singh, & Agarwal, 2015).

Marine Drug Synthesis

  • Key Intermediate in Marine Drug Synthesis: 4H-Chromene-2-carboxylic acid ester derivatives, closely related to tert-butyl ester carbamates, are used in the synthesis of renieramycin M, a potential antitumor antibiotic. This showcases the application of carbamates in the synthesis of structurally complex and biologically active marine drugs (Li et al., 2013).

Antioxidant Synthesis

  • Development of Synthetic Antioxidants: The synthesis of novel antioxidants, like 4-methyl-2-tert-butyl-6-(4-methyl-3-tert-butyl-2-hydroxybenzyl)phenyl acrylate, demonstrates the role of tert-butyl esters in the development of new antioxidant compounds. This emphasizes their significance in the field of material science and pharmacology (Guo et al., 2020).

properties

IUPAC Name

tert-butyl N-(3-iodo-4-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO2/c1-8-5-6-9(7-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUKVFHOJNLEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301219902
Record name 1,1-Dimethylethyl N-(3-iodo-4-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Iodo-4-methyl-phenyl)-carbamic acid tert-butyl ester

CAS RN

1187928-57-9
Record name 1,1-Dimethylethyl N-(3-iodo-4-methylphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(3-iodo-4-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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